molecular formula C25H26FN5O4 B2484781 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1357816-35-3

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2484781
CAS No.: 1357816-35-3
M. Wt: 479.512
InChI Key: TWLAXJUJUCGQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H26FN5O4 and its molecular weight is 479.512. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several compounds structurally related to 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide have been investigated for their anticancer activities. One study discusses the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, indicating potential as anticancer agents against a range of cancer cell lines (Al-Sanea et al., 2020). Another study on the synthesis and anticancer activity of some new Pyrazolo[3,4-d]pyrimidin-4-one derivatives reveals that almost all the tested compounds displayed antitumor activity, highlighting the significant potential of such compounds in cancer research (Abdellatif et al., 2014).

Neuroinflammatory Imaging

Compounds with pyrazolo[1,5-a]pyrimidine structures have been explored for their binding affinity to the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. This includes the development and in vivo evaluation of novel pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands, suggesting their application in neuroinflammation PET imaging (Damont et al., 2015). Such research demonstrates the utility of these compounds in studying and potentially diagnosing neuroinflammatory conditions.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O4/c1-5-31-23-22(16(3)28-31)29(14-21(32)27-19-12-15(2)6-11-20(19)35-4)25(34)30(24(23)33)13-17-7-9-18(26)10-8-17/h6-12H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLAXJUJUCGQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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